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Compound of Interest

Compound Name: CREKA peptide

Cat. No.: B15551449

A comprehensive overview of the discovery, mechanism, and applications of the CREKA
peptide for researchers, scientists, and drug development professionals.

The Cys-Arg-Glu-Lys-Ala (CREKA) peptide is a linear pentapeptide that has garnered
significant attention in the field of targeted therapeutics and diagnostics. Its ability to selectively
home to pathological microenvironments, particularly tumors and thrombi, has made it a
valuable tool for the development of novel drug delivery systems and imaging agents. This
technical guide provides an in-depth exploration of the discovery, origin, and key characteristics
of the CREKA peptide.

Discovery and Origin: An In Vivo Phage Display
Approach

The CREKA peptide was first identified by Dmitri Simberg and his team in 2007 through an in
vivo phage display screening in tumor-bearing MMTV-PyMT (mouse mammary tumor virus-
polyomavirus middle-T antigen) transgenic breast cancer mice.[1] This powerful technique
allows for the selection of peptides that bind to specific targets within a complex biological
system.

The discovery process involved the intravenous administration of a phage-displayed peptide
library into the tumor-bearing mice. Phages that successfully homed to the tumor tissue were
recovered, amplified, and subjected to subsequent rounds of selection. This iterative process
enriched for phage clones displaying peptides with a high affinity for the tumor
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microenvironment. DNA sequencing of the enriched phage clones revealed the CREKA amino
acid sequence.[1]

Subsequent in vivo experiments confirmed that the synthetic CREKA peptide could be
detected in human tumors but not in normal tissues, highlighting its specificity for pathological
sites.[1]

The Molecular Target: Fibrin-Fibronectin Complexes

The primary target of the CREKA peptide is the fibrin-fibronectin complex.[1][2] These
complexes are formed from coagulated plasma proteins and are abundantly present in the
extracellular matrix (ECM) of various pathological conditions, including:

e Tumors and Metastases: The tumor microenvironment is characterized by leaky vasculature
and increased coagulation, leading to the deposition of fibrin-fibronectin matrices.[1]

e Thrombosis: Blood clots are primarily composed of a fibrin meshwork.[1]

e Renal Fibrosis: The accumulation of extracellular matrix components, including fibrin, is a
hallmark of renal fibrosis.[1]

» Atherosclerosis: Fibrin is a key component of atherosclerotic plaques.[3]

The ability of CREKA to recognize this common feature of various diseases makes it a versatile
targeting ligand. Unlike some targeting molecules that bind to specific cell surface receptors,
CREKA targets a component of the disease-associated stroma. Some studies have also
suggested that Type IV collagen in the vascular basement membrane may act as a receptor for
CREKA.[4]

Physicochemical Properties and Structural Features

The CREKA peptide possesses several properties that make it an attractive candidate for
biomedical applications.
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Property Description Reference
Sequence Cys-Arg-Glu-Lys-Ala (CREKA)  [1][5]
Molecular Formula C23H43N908S [2][5]
Molecular Weight 605.71 g/mol [2][5]
Structure Linear pentapeptide [1]

Charge Neutral [1]

The N-terminal cysteine
residue contains a sulfhydryl
group that can be utilized for

) covalent conjugation to

Key Residue ] ) ] [1][2]

nanoparticles, imaging agents,
and other molecules without
compromising its binding

activity.

Experimental Protocols

While the precise, detailed protocols from the original discovery paper require access to that
specific publication, a general methodology for the key experiments can be outlined based on
established techniques in the field.

In Vivo Phage Display Screening

This protocol outlines the general steps involved in the discovery of tumor-homing peptides like
CREKA.
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 Library Administration: A high-diversity phage display peptide library is injected intravenously
into a tumor-bearing animal model (e.g., MMTV-PyMT transgenic mice).

e Homing and Circulation: The phage library circulates throughout the body, with some phages
binding to their targets in the tumor microenvironment.

» Tissue Harvesting and Phage Recovery: After a set circulation time, the tumor is excised.
Non-specifically bound phages are removed through perfusion. The tumor tissue is then
homogenized, and the bound phages are eluted.

o Amplification: The recovered phages are used to infect a bacterial host (e.g., E. coli) to
amplify the phage population.

« |terative Selection: The amplified phage pool is then used for subsequent rounds of in vivo
selection. This iterative process enriches for phages that display peptides with high affinity
and specificity for the tumor.

e Sequencing and ldentification: After several rounds of selection, the DNA from individual
phage clones is sequenced to identify the amino acid sequences of the homing peptides.

Peptide Conjugation to Nanoparticles

The cysteine residue in CREKA allows for straightforward conjugation to various nanocarriers.
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Nanoparticle Functionalization: The nanoparticle of choice (e.g., liposome, iron oxide
nanoparticle) is functionalized with a maleimide group. For instance, DSPE-PEG-Maleimide
can be incorporated into liposomal formulations.[6]

Reaction: The CREKA peptide is dissolved and added to the maleimide-functionalized
nanoparticle suspension. The thiol group of the cysteine residue reacts with the maleimide
group via a Michael addition reaction to form a stable thioether bond.[6]

Purification: The resulting CREKA-conjugated nanoparticles are purified from unreacted
peptide and reagents, often through dialysis or size exclusion chromatography.[3][6]

Characterization: The successful conjugation is confirmed using techniques such as MALDI-
TOF mass spectrometry, which will show an increase in mass corresponding to the addition
of the CREKA peptide.[6]
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Signaling Pathways and Mechanism of Action

The primary mechanism of action of CREKA is not through the direct modulation of intracellular
signaling pathways. Instead, its utility lies in its ability to act as a homing device. By binding to
fibrin-fibronectin complexes, CREKA concentrates its payload (e.g., a cytotoxic drug, an
imaging agent) at the site of disease.
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The therapeutic or diagnostic effect is therefore determined by the conjugated cargo. For
example, when conjugated to nanoparticles carrying doxorubicin, CREKA facilitates the
accumulation of the chemotherapeutic agent in the tumor, leading to enhanced cytotoxicity
against cancer cells.[3] Similarly, when linked to an MRI contrast agent, it improves the
detection of micrometastases.[1]

Conclusion and Future Perspectives
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The discovery of the CREKA peptide through in vivo phage display has provided a valuable
tool for targeted therapy and diagnosis. Its specificity for fibrin-fibronectin complexes, which are
a common feature of the microenvironment of many diseases, offers broad applicability. The
straightforward chemistry for its conjugation to various payloads, combined with its low
immunogenicity, further enhances its appeal.[1][2]

Future research will likely focus on optimizing CREKA-based nanoplatforms for clinical
translation, exploring its use in a wider range of diseases, and potentially developing second-
generation peptides with even higher affinity and specificity. The foundational work on CREKA
has paved the way for a new class of therapeutics that target the disease stroma, a critical but
often overlooked component of pathology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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